molecular formula C14H15NO3 B1335707 (3-Butyryl-1H-indol-1-yl)acetic acid CAS No. 892676-98-1

(3-Butyryl-1H-indol-1-yl)acetic acid

Cat. No.: B1335707
CAS No.: 892676-98-1
M. Wt: 245.27 g/mol
InChI Key: MWJZDOGFNNCVNW-UHFFFAOYSA-N
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Description

(3-Butyryl-1H-indol-1-yl)acetic acid is a synthetic organic compound with the molecular formula C14H15NO3 It is a derivative of indole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Butyryl-1H-indol-1-yl)acetic acid typically involves the reaction of indole derivatives with acetic acid derivatives under specific conditions. One common method includes the condensation of indole-3-acetic acid with butyryl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: (3-Butyryl-1H-indol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3-Butyryl-1H-indol-1-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a plant growth regulator.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Butyryl-1H-indol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating the activity of enzymes or receptors involved in cell signaling pathways. For example, it could influence the activity of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism, thereby affecting various physiological processes.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features.

    Indole-3-butyric acid: Another plant hormone that is a precursor to indole-3-acetic acid.

    Indole-3-propionic acid: A compound with antioxidant properties.

Uniqueness: (3-Butyryl-1H-indol-1-yl)acetic acid is unique due to its specific butyryl group attached to the indole ring, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(3-butanoylindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-5-13(16)11-8-15(9-14(17)18)12-7-4-3-6-10(11)12/h3-4,6-8H,2,5,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZDOGFNNCVNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CN(C2=CC=CC=C21)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20407375
Record name 2-(3-butanoylindol-1-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892676-98-1
Record name 2-(3-butanoylindol-1-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20407375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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